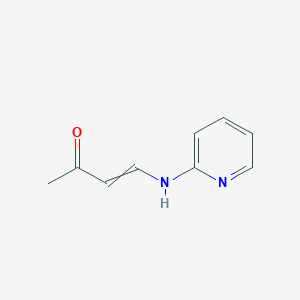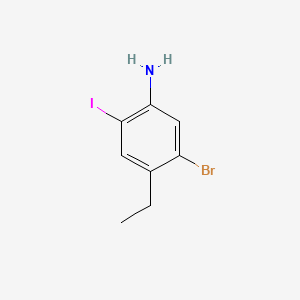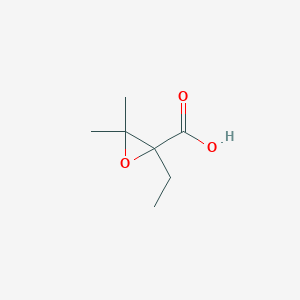
3,3-Dimethylthiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylthiochroman-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromanones, which are structurally related to chromanones but contain a sulfur atom in place of an oxygen atom in the pyran ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylthiochroman-4-one typically involves the condensation of 3,3-dimethyl-2-butanone with thiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate thioether, which undergoes cyclization to yield the desired thiochromanone. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromanones.
Applications De Recherche Scientifique
3,3-Dimethylthiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and antileishmanial properties.
Medicine: Due to its biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylthiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to the inhibition of cysteine proteases in the Leishmania parasite. The compound’s sulfur atom plays a crucial role in forming covalent bonds with the active site of the enzyme, thereby inhibiting its activity. Further studies are required to fully elucidate the molecular pathways involved .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the sulfur atom and exhibits different biological activities.
Thiochroman-4-one: Similar structure but without the 3,3-dimethyl substitution.
Flavanone: Contains a similar core structure but with different substituents and biological properties.
Uniqueness: 3,3-Dimethylthiochroman-4-one is unique due to the presence of both the sulfur atom and the 3,3-dimethyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
27943-36-8 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3,3-dimethyl-2H-thiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 |
Clé InChI |
XHPQROKSTPPIFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSC2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

